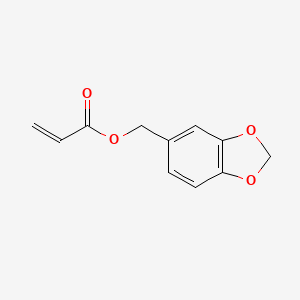

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester

Description

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester (CAS: 5461-08-5), also known as piperonyl isobutyrate, is an organic ester compound characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group esterified with 2-methylpropanoic acid (isobutyric acid) . Its IUPAC name is 2H-1,3-benzodioxol-5-ylmethyl 2-methylpropanoate . The molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol.

The benzodioxole moiety contributes to its aromatic and electron-rich structure, while the isobutyrate group introduces steric hindrance and lipophilicity. This compound is primarily utilized in organic synthesis as an intermediate, particularly in fragrance and agrochemical industries, due to its stability and reactivity .

Properties

CAS No. |

109549-34-0 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl prop-2-enoate |

InChI |

InChI=1S/C11H10O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h2-5H,1,6-7H2 |

InChI Key |

GLINVGRMJDKYJS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Biological Activity

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester, commonly referred to as benzodioxole propenoate , is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzodioxole moiety linked to a propenoic acid group. Its chemical formula is , and it possesses unique structural features that contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzodioxole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as low as 0.50 mg/mL against certain strains .

Table 1: Antibacterial Activity of Benzodioxole Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Benzodioxole derivative A | 0.50 | MRSA |

| Benzodioxole derivative B | 0.75 | VRE |

| Benzodioxole derivative C | 1.00 | Burkholderia cepacia |

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxole derivatives has also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and mediators in various cell lines. For example, studies have shown that certain derivatives significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The mechanism appears to involve the suppression of NF-κB activation.

Table 2: Inhibition of Inflammatory Mediators

| Compound Name | NO Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| Benzodioxole derivative D | 70 | 65 |

| Benzodioxole derivative E | 85 | 80 |

Anticancer Activity

The anticancer properties of benzodioxole derivatives are gaining attention in cancer research. Compounds have been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. For example, a study reported that a specific benzodioxole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzodioxole derivative F | MCF-7 (Breast Cancer) | 15 |

| Benzodioxole derivative G | HeLa (Cervical Cancer) | 20 |

Case Studies

Several case studies illustrate the therapeutic potential of benzodioxole derivatives:

- Case Study on Antibacterial Effects : A study conducted on a series of benzodioxole derivatives showed promising results against multi-drug resistant strains in vitro. The study emphasized the need for further investigation into the mechanisms behind their antibacterial action .

- Case Study on Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of these compounds demonstrated that they could effectively modulate cytokine release in human bronchial epithelial cells, suggesting potential applications in treating respiratory diseases .

- Case Study on Anticancer Activity : A recent investigation into the anticancer effects revealed that certain benzodioxole derivatives could significantly inhibit tumor growth in xenograft models, providing a basis for future clinical trials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-propenoic acid, 1,3-benzodioxol-5-ylmethyl ester with analogous esters containing the benzodioxole group or similar substituents:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 5461-08-5 | C₁₁H₁₂O₄ | 208.21 | Isobutyrate ester; 1,3-benzodioxole substituent |

| 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-hexyl ester | 823200-10-8 | C₁₆H₂₀O₄ | 276.33 | Hexyl chain; propenoic acid group |

| 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate | 84604-39-7 | C₁₂H₁₂O₄ | 220.22 | α-methylcrotonate ester; conjugated double bond |

| Octanoic acid, 2-methylpropyl ester | 5461-06-3 | C₁₂H₂₄O₂ | 200.32 | Branched aliphatic ester; no aromatic groups |

Key Differences and Implications

Chain Length and Lipophilicity :

- The hexyl ester (C₁₆H₂₀O₄) in has a longer alkyl chain, increasing its molecular weight (276.33 g/mol) and lipophilicity compared to the target compound (208.21 g/mol). This makes it more suitable for applications requiring delayed release or enhanced membrane permeability .

- In contrast, the 2-methylcrotonate derivative () features a conjugated double bond (α,β-unsaturated ester), which enhances reactivity in Michael addition or polymerization reactions .

Aromatic vs. Such aliphatic esters are typically used in plasticizers or flavorings rather than bioactive applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-propenoic acid, 1,3-benzodioxol-5-ylmethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via acid-catalyzed esterification between 2-propenoic acid and 1,3-benzodioxol-5-ylmethanol. Key optimization strategies include:

- Using a 1.2:1 molar ratio of alcohol to acid to drive esterification completion.

- Employing dehydrating agents (e.g., molecular sieves) or azeotropic distillation to remove water.

- Catalysts: Concentrated sulfuric acid or immobilized lipases for greener synthesis.

- Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track progress .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 6.0–6.5 ppm for benzodioxole protons; δ 5.8–6.5 ppm for acrylate vinyl protons) and ¹³C NMR (ester carbonyl at ~165–170 ppm).

- FTIR : Ester C=O stretch (~1720 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹).

- GC-MS : Compare retention indices and fragmentation patterns with NIST reference data .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

Q. What are the documented physicochemical properties of this compound, and how should discrepancies in literature values be addressed?

- Methodological Answer : Key properties include:

- Boiling Point : Estimated via reduced-pressure distillation (e.g., ~200–220°C at 10 mmHg).

- Solubility : Determined via shake-flask method in solvents like ethanol, acetone, or DMSO.

- Density : Measured using a pycnometer or computational tools (e.g., PubChem-derived data).

- Discrepancies arise from impurities or measurement conditions. Validate using high-purity standards and report experimental parameters (e.g., temperature, pressure) .

Advanced Research Questions

Q. How does the 1,3-benzodioxol-5-ylmethyl group influence the compound’s reactivity in radical polymerization compared to other acrylate esters?

- Methodological Answer :

- The electron-donating benzodioxole group stabilizes radical intermediates, potentially accelerating polymerization.

- Experimental validation: Compare kinetics with methyl or ethyl acrylates using differential scanning calorimetry (DSC) to measure heat flow during polymerization.

- Computational modeling: Density Functional Theory (DFT) at B3LYP/6-31G(d) level to analyze radical stabilization energy .

Q. What computational strategies can predict the compound’s behavior in copolymer systems?

- Methodological Answer :

- DFT : Calculate reactivity ratios (e.g., Mayo-Lewis parameters) to predict copolymer composition.

- Molecular Dynamics (MD) : Simulate interactions with comonomers (e.g., styrene or vinyl acetate) to assess compatibility.

- Validate predictions using experimental techniques like Size Exclusion Chromatography (SEC) for molecular weight distribution .

Q. How can researchers resolve contradictions in spectral data interpretations for this compound?

- Methodological Answer :

- Multi-technique cross-validation : Combine NMR, IR, and high-resolution MS to confirm assignments.

- Computational spectral prediction : Use tools like ACD/Labs or Gaussian to simulate NMR/IR spectra and compare with experimental data.

- Database referencing : Cross-check with NIST Chemistry WebBook or PubChem for known patterns of structurally similar acrylates .

Q. What role does the benzodioxole moiety play in the compound’s potential bioactivity or metabolic stability?

- Methodological Answer :

- In vitro assays : Test cytochrome P450 inhibition or metabolic stability in liver microsomes.

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the benzodioxole group.

- Molecular docking : Study interactions with target enzymes (e.g., monoamine oxidases) using AutoDock Vina .

Key Considerations for Experimental Design

- Polymerization Studies : Monitor reaction exotherms and use inhibitors (e.g., hydroquinone) to control premature polymerization during synthesis .

- Toxicity Screening : Follow OECD guidelines for acute toxicity assays if exploring biomedical applications .

- Data Reproducibility : Report detailed synthetic conditions (e.g., catalyst loading, solvent purity) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.